molecular formula C24H21F3N4O3 B11498774 4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11498774
M. Wt: 470.4 g/mol
InChI Key: QZHNVKKLGLSTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide: , also known by its chemical formula , is a synthetic organic compound.

  • It belongs to the class of benzamides and contains a trifluoromethyl group, a phenylpiperazine moiety, and a nitro group.
  • The compound’s structure is characterized by the presence of a benzene ring with substituents at various positions.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the reaction of an appropriate amine (such as 4-phenylpiperazine) with a trifluoromethyl-substituted benzoyl chloride or anhydride.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, using suitable solvents (e.g., dichloromethane or tetrahydrofuran) and base (such as triethylamine).

      Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and substituents. For instance, reduction yields the corresponding amino compound.

  • Scientific Research Applications

  • Mechanism of Action

    • As an AChEI, it likely inhibits acetylcholinesterase, increasing acetylcholine levels in the brain.
    • Molecular targets include the active site of acetylcholinesterase, preventing ACh hydrolysis.
    • Pathways involved relate to cholinergic neurotransmission and cognitive function.
  • Comparison with Similar Compounds

      Similar Compounds: Other AChEIs (e.g., Donepezil, Rivastigmine) share the goal of enhancing cholinergic function in AD treatment.

      Uniqueness: Its trifluoromethyl and phenylpiperazine moieties distinguish it from other AChEIs.

    Properties

    Molecular Formula

    C24H21F3N4O3

    Molecular Weight

    470.4 g/mol

    IUPAC Name

    4-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide

    InChI

    InChI=1S/C24H21F3N4O3/c25-24(26,27)18-8-11-22(30-14-12-29(13-15-30)19-4-2-1-3-5-19)21(16-18)28-23(32)17-6-9-20(10-7-17)31(33)34/h1-11,16H,12-15H2,(H,28,32)

    InChI Key

    QZHNVKKLGLSTTF-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.